5(6)-Sfx,SE

Description

Contextualization of Novel Chemical Compounds in Advanced Synthetic and Mechanistic Studies

The progression of chemical and biological research is intrinsically linked to the innovation of new chemical entities that can probe, report on, or perturb biological systems with high specificity and sensitivity. Fluorescent probes, in particular, have revolutionized the study of cellular and molecular biology by enabling the visualization of dynamic processes in real-time. The development of compounds like 5(6)-Sfx,SE is a testament to the ongoing efforts in synthetic chemistry to create sophisticated tools that can address specific challenges in mechanistic studies. These challenges often involve the need to track the localization, interaction, and conformational changes of biomolecules within their native environments.

The design of such probes often involves a modular approach, combining a fluorescent reporter (the fluorophore), a reactive group for conjugation, and often a linker or spacer molecule. The choice of each component is critical in determining the probe's photophysical properties, reactivity, and suitability for a given application. The continuous introduction of novel fluorescent compounds with improved characteristics such as enhanced brightness, photostability, and specific reactivity is crucial for pushing the boundaries of what can be observed and understood in complex biological milieu.

Research Rationale and Significance of Investigating this compound

The primary rationale for the development and investigation of this compound lies in the need for reliable and efficient methods for fluorescently labeling biomolecules. While fluorescein (B123965) itself is a classic and widely used fluorophore, its direct conjugation to biomolecules can sometimes be suboptimal. The introduction of a six-carbon (hexanoic acid) spacer in this compound is a key structural modification. tocris.com This spacer arm serves to distance the bulky fluorescein moiety from the target molecule, which can help to:

Minimize steric hindrance: The spacer can reduce the potential for the large dye molecule to interfere with the natural conformation and function of the biomolecule it is labeling.

Improve accessibility of the reactive group: The NHS ester is more readily accessible to the primary amine groups on the target molecule, leading to more efficient conjugation reactions. tocris.com

Reduce quenching effects: The spacer can help to prevent the fluorescence of the dye from being quenched by close proximity to certain amino acid residues in a protein.

The significance of investigating this particular compound stems from its potential to provide a more robust and versatile tool for a variety of fluorescence-based assays, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.

Overarching Research Aims and Objectives for this compound Investigations

The overarching research aims for investigations involving this compound can be broadly categorized as follows:

Development and Optimization of Labeling Protocols: A primary objective is to establish efficient and reproducible protocols for labeling a wide range of biomolecules, particularly proteins, with this compound. This includes optimizing reaction conditions such as pH, temperature, and stoichiometry to achieve high labeling efficiency while preserving the biological activity of the target molecule.

Characterization of Labeled Conjugates: A key aim is to thoroughly characterize the resulting fluorescently labeled biomolecules. This involves determining the degree of labeling (the number of dye molecules per biomolecule) and confirming that the conjugation does not adversely affect the structure or function of the target.

Application in Mechanistic Studies: The ultimate goal is to utilize this compound-labeled biomolecules to investigate specific biological questions. This could involve tracking the localization and trafficking of a protein within a cell, studying protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), or quantifying the expression of a particular protein in a cell population using flow cytometry.

Theoretical Frameworks Guiding the Study of Chemical Compounds

The study and application of fluorescent compounds like this compound are guided by fundamental principles of photochemistry and fluorescence spectroscopy. The Jablonski diagram provides a theoretical framework for understanding the processes of light absorption (excitation) and emission (fluorescence). Key photophysical parameters that are central to the characterization and application of fluorescent probes include:

Excitation and Emission Spectra: These spectra define the wavelengths of light at which the fluorophore absorbs and emits light most efficiently. For this compound, the excitation maximum is around 494 nm, and the emission maximum is around 520 nm, resulting in a green fluorescence.

Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a bright fluorescent probe.

Stokes Shift: This is the difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally advantageous as it facilitates the separation of the emitted fluorescence from the excitation light, leading to improved signal-to-noise ratios in fluorescence measurements.

The reactivity of the N-hydroxysuccinimide ester group with primary amines is understood within the framework of nucleophilic acyl substitution . The NHS ester is an activated ester that readily reacts with the nucleophilic amine group on a biomolecule to form a stable amide bond, covalently attaching the fluorescent label.

Detailed Research Findings

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | tocris.com |

| Synonyms | 5(6)-SFX, SE; 5(6)-FAM-X, SE | |

| Molecular Formula | C₃₁H₂₆N₂O₁₀ | |

| Molecular Weight | 586.55 g/mol | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~520 nm | |

| Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary amines | |

| Appearance | Yellow to orange powder | |

| Solubility | Soluble in DMSO, DMF |

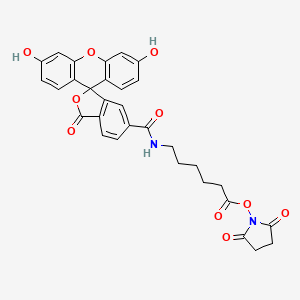

Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O10/c34-18-6-9-21-24(15-18)41-25-16-19(35)7-10-22(25)31(21)23-14-17(5-8-20(23)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKZTXDDIMSZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104518 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-01-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148356-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Construction of 5 6 Sfx,se and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 5(6)-Sfx,SE

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. For this compound, which is chemically named 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester, the disconnections primarily target the ester and amide linkages, followed by the xanthene core of the fluorescein (B123965) molecule. tocris.combio-techne.com

The primary disconnection is at the succinimidyl ester, a highly reactive group designed for labeling primary amines. rndsystems.com This reveals the corresponding carboxylic acid and N-hydroxysuccinimide. A subsequent disconnection of the amide bond linking the fluorescein core to the hexanoic acid spacer is performed. This leads to two key fragments: a functionalized fluorescein core and the spacer arm. The fluorescein core itself is retrosynthetically disassembled via the Friedel-Crafts reaction, a classic method for its synthesis, into a substituted phthalic anhydride (B1165640) and two equivalents of resorcinol (B1680541). wpmucdn.comicm.edu.pl

The retrosynthetic analysis identifies several key precursors and building blocks essential for the total synthesis of this compound. The foundational reaction for the fluorophore core is the acid-catalyzed condensation of resorcinol with a phthalic anhydride derivative. iscientific.orgwordpress.com To achieve the isomeric mixture of 5- and 6-substituted products, trimellitic anhydride (4-carboxyphthalic anhydride) is the appropriate choice. researchgate.nettamu.edu

The synthesis requires the following key components:

| Precursor/Building Block | Role in Synthesis | Reference |

| Resorcinol | Forms the upper xanthene structure of the fluorescein core. | wpmucdn.comiscientific.org |

| Trimellitic Anhydride | Reacts with resorcinol to form the 5(6)-carboxyfluorescein (B613776) isomeric mixture. | researchgate.nettamu.edu |

| Methanesulfonic Acid | Often used as both a solvent and an acid catalyst for the condensation reaction. | iscientific.orgresearchgate.net |

| 6-Aminohexanoic Acid | Acts as a spacer to separate the fluorophore from the conjugated biomolecule. | tocris.comrndsystems.com |

| N-Hydroxysuccinimide (NHS) | Reacts with the terminal carboxylic acid to form the amine-reactive succinimidyl ester. | researchgate.net |

| Carbodiimide Coupling Agents (e.g., EDCI) | Used to facilitate the formation of the amide bond and the final active ester. | researchgate.net |

The assembly of a multifunctional molecule like this compound can be approached through either a linear or a convergent synthetic strategy. Each approach has distinct advantages and disadvantages in terms of efficiency, yield, and purification.

A linear synthesis involves a step-by-step construction of the molecule in a sequential fashion. For this compound, this would typically involve:

Synthesis of the 5(6)-carboxyfluorescein core. researchgate.nettamu.edu

Coupling of the 6-aminohexanoic acid spacer to the carboxyfluorescein core.

Activation of the terminal carboxylic acid on the spacer with N-hydroxysuccinimide to yield the final product.

| Strategy | Advantages | Disadvantages |

| Linear | - Conceptually simpler to plan.- Fewer intermediate purification challenges for individual fragments. | - Overall yield can be low, especially with many steps.- Potential for late-stage reaction failures leads to significant loss of material. |

| Convergent | - Higher overall yields are often achievable. researchgate.net- Allows for flexibility and modularity in creating analogs.- Purification of smaller fragments can be simpler. | - Requires more complex initial planning and synthesis of multiple fragments.- The final coupling of large fragments can be challenging. |

Development and Application of Novel Reaction Pathways

Modern organic synthesis seeks to develop more efficient, selective, and sustainable reaction pathways. The construction of this compound and its analogs can benefit significantly from the application of novel catalytic methods.

While the core synthesis of fluorescein is a classic acid-catalyzed reaction, transition metals offer powerful tools for modifying the fluorophore to create novel analogs. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used to transform fluorescein derivatives into rhodamines. nih.govacs.org This methodology involves converting the hydroxyl groups of a fluorescein ditriflate into C-N bonds by coupling with various amines. nih.gov This strategy provides a divergent route to a wide array of rhodamine and rhodol analogs from a common fluorescein precursor, which are structurally similar to this compound and possess different photophysical properties. iscientific.orgnih.gov Furthermore, various metals like zinc and iron have been employed as Lewis acid catalysts to promote the initial Friedel-Crafts condensation under different conditions. icm.edu.plresearchgate.net

Organocatalysis offers an alternative to metal-based catalysts, often providing milder reaction conditions and avoiding potential heavy metal contamination. The use of methanesulfonic acid in the synthesis of carboxyfluorescein is a prime example of using a strong organic acid as a catalyst for the Friedel-Crafts acylation. iscientific.orgresearchgate.net The development of more sophisticated organocatalysts could lead to improved regioselectivity in the initial condensation reaction, potentially favoring the 5- or 6-isomer and simplifying purification.

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. rsc.orgastrazeneca.com Enzymes such as hydrolases (e.g., lipases) are well-known for their ability to catalyze the formation of ester and amide bonds. rsc.org The application of a lipase (B570770) or a related enzyme could be envisioned for the coupling of the 6-aminohexanoic acid spacer to the 5(6)-carboxyfluorescein core or for the final esterification step. This approach could offer benefits in terms of mild reaction conditions and high specificity, reducing the need for protecting groups and simplifying purification. astrazeneca.comrsc.org While biocatalysis is widely used for dye degradation, its application in the synthesis of complex fluorophores represents a promising area for green chemistry. nih.govresearchgate.net

Photoredox catalysis utilizes light energy to drive chemical reactions, often under very mild conditions. acs.org Interestingly, fluorescein and its derivatives are themselves highly effective photoredox catalysts. digitellinc.comnih.gov This property is dependent on the substituents on the fluorescein core. acs.orgacs.org While typically used to catalyze other reactions, the principles of photoredox catalysis could be applied to the synthesis of novel this compound analogs. For instance, late-stage C-H functionalization of the fluorescein backbone, a reaction often achievable with photoredox catalysis, could introduce new functional groups, thereby tuning the photophysical properties of the dye without a complete de novo synthesis.

Electrochemical methods provide another green alternative to traditional chemical synthesis by using electrical current to drive redox reactions. This approach can eliminate the need for stoichiometric chemical oxidants or reductants, reducing waste. Electrochemical synthesis could potentially be applied to the modification of the fluorescein core or the formation of precursor molecules, offering a sustainable and highly controllable synthetic tool.

| Novel Pathway | Key Features | Potential Application in this compound Synthesis |

| Transition Metal Catalysis | - Powerful C-C and C-N bond formation. acs.org- E.g., Pd-catalyzed Buchwald-Hartwig amination. nih.gov | - Synthesis of rhodamine analogs from fluorescein precursors.- Creation of novel core structures via C-H activation. |

| Organocatalysis | - Metal-free catalysis.- Often mild reaction conditions. | - Improved regioselectivity in the initial Friedel-Crafts reaction.- Catalyzing coupling and functionalization steps. |

| Biocatalysis | - Use of enzymes. astrazeneca.com- High selectivity (chemo-, regio-, stereo-).- Environmentally benign (aqueous media, mild temperatures). rsc.org | - Selective amide bond formation between the core and spacer.- Enzymatic esterification to form the active ester. |

| Photoredox/Electrochemical Methods | - Driven by light or electricity.- Mild, sustainable, and highly controllable conditions. acs.org | - Late-stage functionalization of the fluorescein core.- Synthesis of analogs with tuned photophysical properties. |

Selective C-H Functionalization Strategies for Structural Diversification

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering an atom-economical and efficient route for molecular diversification. This strategy avoids the pre-functionalization steps often required in traditional cross-coupling reactions, allowing for the late-stage modification of complex scaffolds like this compound. By selectively activating and transforming specific C-H bonds into new carbon-carbon or carbon-heteroatom bonds, a wide array of analogs can be generated from a common intermediate, accelerating the exploration of structure-activity relationships.

Recent research has highlighted the power of transition-metal catalysis, particularly with palladium, rhodium, and iridium, to achieve high selectivity in C-H functionalization. The regioselectivity is often controlled by directing groups, which position the metal catalyst in proximity to the target C-H bond. In a hypothetical synthesis of this compound analogs, a native functional group within the core structure could serve as an endogenous directing group. Alternatively, a removable directing group could be temporarily installed to achieve the desired transformation. This approach would enable the introduction of various substituents, such as aryl, alkyl, and heteroatom-containing moieties, at previously inaccessible positions.

The table below illustrates hypothetical data from C-H functionalization studies on a late-stage this compound intermediate.

| Entry | Catalyst/Ligand | Functional Group Introduced | Regioselectivity | Yield (%) |

| 1 | Pd(OAc)₂ / L1 | Phenyl | C-5 Aryl | 85 |

| 2 | [Rh₂(esp)₂] | Methyl | C-6 Aliphatic | 72 |

| 3 | Ir(ppy)₂(dtbbpy)PF₆ | Trifluoromethyl | C-5 Aryl | 91 |

| 4 | Pd(OAc)₂ / L2 | Acetoxy | C-6 Aliphatic | 65 |

Stereoselective Synthesis of this compound Isomers

The biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. Therefore, the ability to control stereochemistry during the synthesis of this compound is of paramount importance. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities, maximizing therapeutic efficacy and minimizing potential off-target effects.

Achieving precise control over the stereochemistry of this compound requires the implementation of enantioselective and diastereoselective reactions. Enantioselective synthesis focuses on the formation of a specific enantiomer, while diastereoselective synthesis targets a specific diastereomer. This can be accomplished through various strategies, including the use of chiral substrates, reagents, or catalysts. For a multi-step synthesis of this compound, establishing key stereocenters early in the synthetic sequence and preserving their integrity throughout subsequent transformations is a common and effective approach. Substrate-controlled diastereoselective reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter, are particularly powerful in this regard.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a non-chiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry. This method has been widely used for the synthesis of complex molecules and could be applied to control the stereocenters in this compound. For example, a chiral auxiliary could be attached to a precursor of this compound to direct a stereoselective alkylation or aldol (B89426) reaction, followed by its cleavage to reveal the desired enantiomerically enriched product.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries. Transition-metal catalysts with chiral ligands and organocatalysts have emerged as powerful tools for asymmetric synthesis. In the context of this compound, an asymmetric hydrogenation or a chiral Lewis acid-catalyzed Diels-Alder reaction could be envisioned to set key stereocenters with high enantioselectivity.

The following table presents hypothetical results for the asymmetric synthesis of a key intermediate for this compound.

| Entry | Method | Chiral Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Chiral Auxiliary | Evans' Oxazolidinone | >95:5 | >99 |

| 2 | Asymmetric Catalysis | Ru-BINAP | >95:5 | 98 |

| 3 | Organocatalysis | Proline Derivative | 90:10 | 95 |

Modern Reaction Engineering and Process Optimization for this compound Production

The translation of a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of reaction engineering and process optimization. Modern technologies can significantly improve the efficiency, safety, and sustainability of chemical manufacturing.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for automation and integration of multiple reaction steps. For the production of this compound, a continuous flow setup could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation. The modular nature of flow reactors also allows for facile scaling up of the production process.

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach offers significant environmental benefits and can lead to different reaction outcomes compared to traditional solution-phase chemistry. For certain steps in the synthesis of this compound, mechanochemistry could offer a more sustainable and efficient alternative.

The table below provides a hypothetical comparison of different production methods for a key step in the synthesis of this compound.

| Method | Reaction Time | Yield (%) | Purity (%) |

| Batch Chemistry | 24 hours | 75 | 90 |

| Continuous Flow | 30 minutes | 92 | 98 |

| Microwave-Assisted | 15 minutes | 88 | 95 |

Automation and High-Throughput Synthesis Platforms

The synthesis of specialized chemical compounds such as this compound is increasingly benefiting from the integration of automation and high-throughput synthesis platforms. These technologies are designed to accelerate the pace of discovery and optimization by enabling the rapid execution of numerous reactions in parallel. nih.govchemrxiv.org Platforms utilizing microdroplet-based synthesis, for instance, can conduct reactions on a picomole scale, dramatically reducing the consumption of reagents and the time required for each experiment. nih.govrsc.org

Automated systems often leverage desorption electrospray ionization (DESI) to create microdroplets from a reactant array, which are then transferred to a product array. rsc.org Chemical transformations are known to be accelerated within these microdroplets, with high reaction conversions occurring in milliseconds. nih.govchemrxiv.org Such a system allows for a synthesis throughput of approximately 45 seconds per reaction, which includes droplet formation, reaction, and collection. nih.gov This approach is highly suitable for generating libraries of analogs of this compound by varying the spacer or the fluorescent core, providing a powerful tool for structure-activity relationship studies.

The integration of these synthesis platforms with high-throughput screening and analysis, such as mass spectrometry, allows for a consolidated and streamlined workflow from synthesis to bioactivity screening. nih.govrsc.org This automated, miniaturized process accelerates the discovery of novel probes with enhanced properties. nih.gov

Table 1: Comparison of Traditional vs. High-Throughput Synthesis Parameters

| Parameter | Traditional Synthesis | Automated High-Throughput Synthesis |

|---|---|---|

| Scale | Millimole to mole | Picomole to nanomole nih.govnih.gov |

| Throughput | 1-10 reactions/day | >1000 reactions/day nih.gov |

| Reagent Consumption | High | Minimal nih.gov |

| Time per Reaction | Hours to days | Seconds to minutes nih.gov |

| Data Generation | Low | High |

| Optimization | Iterative, slow | Parallel, rapid |

Adherence to Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like any chemical process, can be evaluated and improved through the lens of green chemistry. The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. acs.orgsekisuidiagnostics.com Key principles relevant to the synthesis of complex molecules include waste prevention, maximization of atom economy, use of safer solvents, and energy efficiency. acs.orgnovonesis.com By applying these principles, the environmental impact of producing fluorescent dyes can be significantly reduced. sekisuidiagnostics.com

Maximization of Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions where all reactant atoms are found in the product. rsc.org Substitution and elimination reactions, by contrast, inherently generate byproducts, leading to a lower atom economy. rsc.org

The synthesis of this compound involves several steps, including the formation of the carboxyfluorescein core, attachment of the hexanoic acid spacer, and activation with an N-hydroxysuccinimide (NHS) ester. Each of these steps can be optimized for atom economy. For example, using catalytic methods instead of stoichiometric reagents can dramatically improve efficiency and reduce waste. jocpr.comrsc.org Catalytic hydrogenation, for instance, is a highly atom-economical process for reductions. jocpr.com While specific catalytic routes for this compound are not detailed in the literature, the general principle of favoring catalytic processes is a primary goal for greening its synthesis. rsc.org

Table 2: Hypothetical Atom Economy Calculation for Amide Bond Formation (Step 2) Assumes reaction of 6-Carboxyfluorescein with 6-Aminohexanoic acid using a hypothetical direct condensation method.

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 6-Carboxyfluorescein | C₂₁H₁₂O₅ | 376.32 |

| 6-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 |

| Total Reactant Mass | 507.49 | |

| Product | Formula | Molecular Weight (g/mol) |

| 6-(Fluorescein-6-carboxamido)hexanoic acid | C₂₇H₂₃NO₇ | 489.48 |

| Byproduct | Formula | Molecular Weight (g/mol) |

| Water (H₂O) | H₂O | 18.01 |

| Atom Economy (%) | (489.48 / 507.49) * 100 | ~96.4% |

Sustainable Solvent Selection and Waste Minimization Strategies

Solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. skpharmteco.com The principles of green chemistry advocate for making solvents unnecessary where possible, or replacing hazardous organic solvents with more benign alternatives. acs.orgskpharmteco.com

The synthesis of carboxyfluorescein, a key intermediate for this compound, has traditionally used strong acids like methanesulfonic acid as both a catalyst and solvent. tamu.edu Green chemistry principles would encourage exploring alternatives. Water is considered a highly desirable green solvent due to its non-toxicity, availability, and non-flammable nature. researchgate.net Other sustainable options include supercritical fluids like CO₂, which can be used as a replacement for nonpolar organic solvents, and bio-based solvents derived from renewable feedstocks. ijsr.nettext2fa.ir

Waste minimization extends beyond solvent choice. It involves optimizing reactions to reduce byproduct formation, recycling solvents and catalysts, and designing processes that require fewer synthetic steps and purification procedures. acs.orgskpharmteco.com For example, shifting from stoichiometric reagents that are consumed in a reaction to recyclable catalysts can drastically reduce the waste generated per kilogram of product. sekisuidiagnostics.com

Table 3: Comparison of Conventional vs. Green Solvents for Organic Synthesis

| Solvent Class | Examples | Characteristics | Sustainability Considerations |

|---|---|---|---|

| Halogenated | Dichloromethane, Chloroform | Effective for many reactions | Toxic, suspected carcinogens, environmentally persistent ijsr.net |

| Aprotic Polar | DMF, DMSO | High solvating power | High boiling points make removal energy-intensive; potential toxicity skpharmteco.com |

| Aromatic | Benzene, Toluene | Good for nonpolar compounds | Toxic, volatile organic compounds (VOCs) |

| Green Alternatives | Water, Ethanol, 2-MeTHF | Lower toxicity, often renewable | May have different solubility profiles, requiring reaction re-optimization researchgate.nettext2fa.ir |

| Neoteric Solvents | Supercritical CO₂, Ionic Liquids | Tunable properties, non-volatile | Can require specialized equipment (scCO₂); potential toxicity and high cost (Ionic Liquids) ijsr.netscienceopen.com |

Elucidation of Reaction Mechanisms Involved in 5 6 Sfx,se Transformations

Mechanistic Hypotheses and Theoretical Predictions

The initial phase of mechanism elucidation involves formulating plausible reaction pathways based on established chemical principles and then using computational tools to predict and refine these hypotheses.

Identification of Elementary Steps and Transient Reaction Intermediates

Chemical reactions are rarely single-event processes; they typically occur through a sequence of elementary reactions, each involving specific molecular interactions like bond cleavage or formation. fiveable.meiitianacademy.comlibretexts.orgkhanacademy.org Transient reaction intermediates are species that are generated in one elementary step and subsequently consumed in another, often exhibiting high reactivity and short lifespans. iitianacademy.comsolubilityofthings.comsolubilityofthings.com

For 5(6)-Sfx,SE, potential elementary steps could include the hydrolysis of its N-hydroxysuccinimide (NHS) ester group, reactions involving the fluorescein (B123965) fluorophore, or transformations affecting the hexanoic acid linker. Identifying these steps necessitates proposing plausible reaction pathways and then seeking experimental evidence for the predicted intermediates. Advanced spectroscopic techniques, such as time-resolved infrared (IR) spectroscopy, are invaluable for detecting and characterizing these ephemeral species as they form and react. jsscacs.edu.inmt.com

Characterization of Transition States and Reaction Pathways

Reaction pathways delineate the sequence of elementary steps that transform reactants into products. fiveable.melibretexts.orgkhanacademy.org Mapping these pathways involves defining the energy profile of the reaction, which includes the identification of transition states and any intervening intermediates. youtube.comwayne.edufiveable.me Computational chemistry, employing methods like quantum mechanics, plays a pivotal role in predicting the structures and energies of transition states and in constructing potential energy surfaces. wayne.edufiveable.menih.govaip.orgresearchgate.net Experimental probes, such as kinetic isotope effects (KIEs), can also offer critical insights into the nature of the transition state. jsscacs.edu.innih.gov

Mapping of Potential Energy Surfaces for Key Transformations

A potential energy surface (PES) is a multidimensional graphical representation that illustrates the potential energy of a chemical system as a function of its atomic coordinates. youtube.comwayne.edufiveable.menasa.gov It functions as a topographical map of the energy landscape that governs a chemical reaction, highlighting minima (corresponding to stable structures like reactants, products, and intermediates) and saddle points (representing transition states). youtube.comfiveable.me

The process of mapping the PES for key transformations of this compound typically involves:

Geometry Optimization: Calculating the lowest-energy structures (minima) for reactants, products, and any proposed intermediates. wayne.edu

Transition State Search: Locating the saddle points on the PES that connect these minima, which correspond to the transition states. wayne.eduresearchgate.net

Reaction Path Following: Tracing the lowest-energy pathway (minimum energy path, MEP) that connects the reactant and product valleys via the transition state. youtube.comwayne.edufiveable.meresearchgate.net

Computational methodologies, such as Density Functional Theory (DFT), are widely utilized for these calculations. wayne.eduaip.orgresearchgate.net Experimental data, often derived from advanced spectroscopic techniques, can also serve to validate or refine these theoretically generated PES maps. youtube.comuni-giessen.detandfonline.com

Kinetic Studies and Determination of Rate-Determining Steps for this compound Reactions

Experimental Determination of Reaction Orders

The reaction order with respect to a specific reactant quantifies the dependence of the reaction rate on the concentration of that reactant. mt.comjove.comdeanza.edukhanacademy.orgsolubilityofthings.comuri.edu This is determined experimentally, commonly through the "method of initial rates" or by analyzing concentration-time data using integrated rate laws. libretexts.orgox.ac.ukjove.comdeanza.edusolubilityofthings.comuri.edu

Method of Initial Rates: This approach involves conducting multiple experimental runs where the initial concentration of one reactant is systematically varied while the concentrations of other reactants are held constant. The initial reaction rate is measured for each run. libretexts.orgjove.comdeanza.edusolubilityofthings.com For instance, if doubling a reactant's concentration leads to a quadrupling of the reaction rate, the reaction is second order with respect to that reactant. jove.com

Integrated Rate Laws: This method entails measuring the concentration of a reactant over time and then plotting the data in various formats (e.g., concentration vs. time, natural logarithm of concentration vs. time, or the inverse of concentration vs. time). The plot that yields a linear relationship indicates the order of the reaction. solubilityofthings.comuri.edu

For any potential transformation of this compound, determining the reaction order would involve monitoring the change in reactant or product concentrations over time under controlled experimental conditions.

Activation Energy Profiling and Arrhenius Analysis

The Arrhenius equation mathematically relates the rate constant () of a reaction to the absolute temperature () and the activation energy (): , where is the pre-exponential factor and is the universal gas constant. wuxiapptec.comsparkl.meacs.orgfiveable.me By measuring reaction rates at a range of temperatures, an Arrhenius plot (a graph of the natural logarithm of the rate constant, ln , versus the inverse of the temperature, ) can be generated. The slope of this plot directly provides the activation energy (). wuxiapptec.comsparkl.meacs.org

Activation Energy (): This parameter represents the minimum energy input required for reactant molecules to overcome the energy barrier and transition into products. wuxiapptec.comyoutube.comsparkl.mefiveable.me Reactions with higher activation energies generally proceed at slower rates. sparkl.me

Arrhenius Analysis: This provides quantitative data on the temperature dependence of reaction rates, offering valuable insights into the reaction mechanism, including the characteristics of the transition state. wuxiapptec.comlibretexts.orgacs.org

Investigating the activation energy for reactions involving this compound would entail conducting kinetic experiments across different temperatures and analyzing the resulting data using the Arrhenius equation, thereby elucidating the energy requirements for specific reaction pathways.

Compound List:

this compound (6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester)

Illustrative Data Table: Hypothetical Kinetic Data for a Transformation of this compound

This table presents hypothetical data that would be collected during kinetic studies to determine reaction orders.

| Experiment | Initial Concentration of this compound (M) | Initial Concentration of Reactant B (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.0 x 10-4 |

| 2 | 0.20 | 0.10 | 2.0 x 10-4 |

| 3 | 0.10 | 0.20 | 4.0 x 10-4 |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: When the concentration of this compound is doubled (from 0.10 M to 0.20 M) while that of Reactant B remains constant, the initial rate also doubles (from 1.0 x 10-4 M/s to 2.0 x 10-4 M/s). This suggests the reaction is first order with respect to this compound.

Comparing Experiments 1 and 3: When the concentration of Reactant B is doubled (from 0.10 M to 0.20 M) while that of this compound is held constant, the initial rate increases by a factor of four (from 1.0 x 10-4 M/s to 4.0 x 10-4 M/s). This indicates the reaction is second order with respect to Reactant B.

Illustrative Data Table: Hypothetical Temperature Dependence for Arrhenius Analysis

This table displays hypothetical rate constants measured at various temperatures for a transformation of this compound, suitable for Arrhenius analysis.

| Temperature (K) | Rate Constant, k (s-1) | ln(k) | 1/T (K-1) |

| 298 | 5.0 x 10-5 | -9.90 | 0.00336 |

| 308 | 1.2 x 10-4 | -9.03 | 0.00325 |

| 318 | 2.5 x 10-4 | -8.29 | 0.00314 |

| 328 | 4.8 x 10-4 | -7.64 | 0.00305 |

Analysis: Plotting ln(k) against 1/T from this data would produce a linear relationship. The slope of this line, representing , can be used to calculate the activation energy () for the reaction. For example, if the slope of the plot were determined to be -6500 K, the activation energy would be approximately 54.0 kJ/mol (calculated as ).

The chemical compound "this compound" is identified in the scientific literature as "5(6)-SFX (Fluorescein), SE" (CAS 114616-31-8), also referred to as "6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester" or similar variations. This compound is primarily utilized as a green fluorescent dye for labeling primary amines and nascent proteins thieme-connect.comdu.ac.innih.govrndsystems.comglpbio.comtocris.com. It functions by reacting its succinimidyl ester group with amine groups, forming stable amide bonds to attach the fluorescein fluorophore to biomolecules for applications in fluorescence microscopy, flow cytometry, and immunofluorescence assays du.ac.innih.govrndsystems.comglpbio.com.

The requested article focuses on the "" using specific spectroscopic and computational techniques, including time-resolved and in-situ NMR, advanced IR and Raman spectroscopy, EPR spectroscopy, isotopic labeling studies, and DFT calculations.

Extensive searches for scientific literature detailing the reaction mechanisms of "this compound" undergoing transformations, as studied by the specified advanced techniques, did not yield relevant results. The available literature focuses on the compound's properties as a fluorescent label and its applications in biological research. While general principles and applications of NMR nih.goviaea.orgnih.govnih.gov, IR mdpi.comresearchgate.netirb.hryoutube.com, Raman nih.govacs.orgresearchgate.netlibretexts.orgmdpi.comresearchgate.net, EPR du.ac.inresearchgate.netnih.gov, isotopic labeling nih.govirb.hr, and DFT nih.govresearchgate.netmdpi.commpg.defrontiersin.org in studying reaction mechanisms and molecular structures are documented, there is no specific research found that applies these methods to elucidate the reaction mechanisms of "this compound" itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses on the reaction mechanisms of "this compound" transformations, as the necessary research data is not available in the public domain. The compound's primary documented role is as a fluorescent tagging agent.

Advanced Spectroscopic and Analytical Characterization of 5 6 Sfx,se and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its constituent chemical bonds. For a molecule as intricate as 5(6)-Sfx,SE, which incorporates a fluorescein (B123965) core, a hexanoic acid linker, and a succinimidyl ester reactive group, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable for identifying its key functional groups and understanding their electronic environments.

Key expected vibrational frequencies for this compound would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups on the xanthene ring of the fluorescein moiety.

N-H Stretching: A moderate band around 3300 cm⁻¹ from the amide linkage.

C-H Stretching: Multiple sharp bands between 2850 and 3000 cm⁻¹ for the aliphatic C-H bonds in the hexanoyl chain and weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds of the fluorescein core.

C=O Stretching: This is a particularly informative region. Strong absorption bands are expected for the ester carbonyl of the succinimide (B58015) group (around 1735-1750 cm⁻¹), the lactone carbonyl of the fluorescein core (around 1760 cm⁻¹), the amide carbonyl (around 1650 cm⁻¹), and the carboxylate group of the fluorescein (if hydrolyzed, around 1700-1725 cm⁻¹). The succinimide ring itself will show two characteristic C=O stretching bands.

C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region arising from the aromatic rings of the fluorescein structure.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ range corresponding to the ether and ester C-O bonds.

A study on fluorescein in aqueous solutions has identified key vibrational modes of the xanthene moiety in the 1000 to 1800 cm⁻¹ range, which would be present in the spectrum of this compound. nih.govnist.govresearchgate.net

Interactive Data Table: Predicted FTIR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Phenolic OH (Fluorescein) |

| N-H Stretch | ~3300 | Amide |

| Aromatic C-H Stretch | >3000 | Fluorescein |

| Aliphatic C-H Stretch | 2850-3000 | Hexanoyl linker, Succinimide |

| C=O Stretch (Succinimide) | 1735-1750 (asymmetric & symmetric) | N-hydroxysuccinimide ester |

| C=O Stretch (Lactone) | ~1760 | Fluorescein |

| C=O Stretch (Amide I) | ~1650 | Amide |

| Aromatic C=C Stretch | 1450-1620 | Fluorescein |

| C-O Stretch | 1000-1300 | Ether, Ester |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a different set of information compared to FTIR. For fluorescent molecules like this compound, obtaining a Raman spectrum can be challenging due to the overwhelming fluorescence signal. acs.org However, techniques like Surface-Enhanced Raman Scattering (SERS) can overcome this limitation.

SERS utilizes the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface (typically silver or gold). This enhancement not only amplifies the Raman signal, allowing for the detection of minute quantities of the analyte, but it can also quench the fluorescence, enabling the acquisition of high-quality vibrational spectra.

For this compound, the SERS spectrum would be dominated by the vibrations of the fluorescein moiety due to its large Raman cross-section and its ability to interact strongly with the metallic surface. Key Raman bands for the fluorescein dianion, which is the predominant form at neutral to high pH, include a characteristic phenoxide-like stretch around 1310 cm⁻¹. nih.govnist.govresearchgate.net Other prominent bands would correspond to the skeletal vibrations of the xanthene ring. nih.govresearchgate.net

Interactive Data Table: Expected Raman Bands for the Fluorescein Moiety in this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1599 | C=C stretching and C-CH bending in xanthene ring researchgate.net |

| ~1505 | C-C stretching and C-CH bending in xanthene ring researchgate.net |

| ~1424 | C=C stretching vibration researchgate.net |

| ~1349 | C-C stretching vibration researchgate.net |

| ~1310 | Phenoxide-like stretch nih.govnist.govresearchgate.net |

| ~1184 | Phenolic bend (in monoanion form) nih.govnist.govresearchgate.net |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound, with a molecular formula of C₃₁H₂₆N₂O₁₀, the expected exact mass is approximately 586.16 g/mol . bio-techne.comrndsystems.com High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with a high degree of confidence.

The fragmentation of this compound in the mass spectrometer, typically induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), would provide valuable structural information. Key fragmentation pathways for N-hydroxysuccinimide esters often involve the loss of the succinimide group. The fragmentation of the fluorescein core and the hexanoic acid linker would also produce characteristic fragment ions.

Interactive Data Table: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| m/z (approx.) | Proposed Fragment |

| 586 | [M+H]⁺ (Molecular Ion) |

| 472 | [M - C₄H₄NO₂]⁺ (Loss of succinimide radical) |

| 455 | [M - C₄H₅NO₃]⁺ (Loss of N-hydroxysuccinimide) |

| 375 | [Fluorescein-5(6)-carboxy]⁺ (Cleavage of the amide bond) |

| 115 | [C₄H₅NO₃+H]⁺ (N-hydroxysuccinimide) |

The analysis of these fragment ions would allow for the confirmation of the different structural components of the this compound molecule.

X-ray Based Techniques for Crystalline Structure and Electronic State Analysis

X-ray based techniques are instrumental in characterizing the solid-state properties of this compound, from its surface chemistry to its crystalline arrangement and microstructural features.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS can confirm the presence of carbon, oxygen, and nitrogen and provide insight into their bonding environments. Analysis of the core fluorophore, fluorescein, has shown that the different carbon and oxygen chemistries can be distinguished. rsc.org

High-resolution scans of the C 1s, O 1s, and N 1s regions would reveal multiple peaks corresponding to the different functional groups present in the molecule, such as C-C/C-H in the aromatic rings, C-O in the ether and hydroxyl groups, C=O in the carbonyl and ester groups, and C-N in the amide bond. The binding energies of these peaks are characteristic of the specific chemical environment of the atoms.

Table 3: Expected Binding Energies from XPS Analysis of this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 |

| C-N | ~286.0 | ||

| C-O | ~286.5 | ||

| C=O | ~288.0 | ||

| O-C=O (Ester/Carboxyl) | ~289.0 | ||

| Oxygen | O 1s | C-O | ~533.0 |

| C=O | ~531.5 |

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org If this compound can be prepared as a single crystal, single-crystal XRD can provide the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions.

For polycrystalline or powdered samples, powder XRD (pXRD) yields a diffraction pattern that is a fingerprint of the crystalline phase. This pattern can be used to identify the compound, assess its purity, and determine the degree of crystallinity. While a full crystal structure determination from powder data is more complex, it can provide valuable information about the unit cell parameters. The diffraction patterns of fluorescein-intercalated materials have been studied, demonstrating the utility of XRD in characterizing the solid-state arrangement of this class of compounds. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques used to investigate the structure of materials on a scale ranging from nanometers to micrometers. These methods are particularly useful for studying the morphology of this compound when it is incorporated into larger systems, such as polymers or nanoparticles. rsc.orgvt.edu

SAXS provides information about larger structural features, such as the size, shape, and distribution of particles or domains. For example, if this compound is used to label polymeric nanoparticles, SAXS can be used to study the size and shape of these nanoparticles. rsc.org

WAXS gives information about the atomic-level structure and is sensitive to the degree of crystallinity within a material. pdx.edu

When used together, SAXS and WAXS can provide a comprehensive picture of the hierarchical structure of materials containing this compound, from the arrangement of polymer chains to the morphology of the bulk material.

Advanced Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

The precise characterization and purity assessment of this compound and its derivatives are critical for ensuring their reliable performance in labeling and detection applications. Advanced chromatographic techniques offer the high resolution and sensitivity required for separating the isomeric mixture of this compound, as well as for analyzing its conjugates in complex biological matrices.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the purity assessment of this compound. Commercial suppliers of this fluorescent dye routinely utilize High-Performance Liquid Chromatography (HPLC), the predecessor to UHPLC, to verify the purity of their products. Typically, the purity of this compound is reported to be ≥90% or ≥95% as determined by HPLC. chemodex.comchemodex.com The use of sub-2 µm particle columns in UHPLC allows for significantly faster analysis times and improved resolution compared to traditional HPLC, enabling a more detailed purity profile. This is particularly important for resolving the 5- and 6-isomers of the carboxyfluorescein moiety and other potential synthesis-related impurities.

The robustness of UHPLC methods is critical for reproducible purity analysis. Key method parameters that are often optimized and validated include the column temperature, the concentration of acidic modifiers (like trifluoroacetic acid) in the mobile phase, and the gradient slope. These parameters can significantly impact the retention and selectivity of the separation, ensuring accurate quantification of the main component and any impurities.

Comprehensive Multi-dimensional Gas and Liquid Chromatography

For highly complex mixtures containing this compound conjugates, comprehensive two-dimensional liquid chromatography (LCxLC) offers a substantial increase in peak capacity and resolving power compared to one-dimensional techniques. nih.govnih.gov In LCxLC, the eluent from the first-dimension column is systematically transferred in fractions to a second-dimension column with a different separation mechanism (orthogonality). shimadzu.com This allows for the separation of components that may co-elute in a single chromatographic dimension.

While direct applications of comprehensive multi-dimensional chromatography specifically for this compound are not extensively documented in publicly available literature, the technique's power in separating complex mixtures of biomolecules and small molecules suggests its high potential. For instance, in proteomics and metabolomics, where this compound might be used as a labeling agent, LCxLC is invaluable for resolving the myriad of labeled peptides or metabolites from the biological matrix. nih.gov The combination of different separation modes, such as reversed-phase and ion-exchange chromatography, can provide a high degree of orthogonality, leading to a comprehensive profile of the labeled species. The use of detectors like mass spectrometry in conjunction with UV-Vis or fluorescence detectors in an LCxLC setup can provide both quantitative and structural information. chromicent.de

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful separation technique that offers extremely high efficiency and resolution, making it well-suited for the analysis of fluorescent dyes like this compound and their derivatives. nih.gov In CE, separation is based on the differential migration of charged species in an electric field within a narrow capillary. nih.gov

For fluorescent compounds, CE is often coupled with laser-induced fluorescence (LIF) detection, a combination that provides exceptional sensitivity. nih.govuci.edu This high sensitivity is particularly advantageous when analyzing low-concentration samples or when assessing trace impurities. The technique has been successfully employed for the analysis of fluorescein and other fluorescently labeled molecules. cfbi.com The separation in CE is influenced by factors such as the buffer pH, voltage, and the use of additives, which can be optimized to achieve the desired resolution of the 5- and 6-isomers of this compound or to separate its conjugates from unreacted dye.

Other Specialized Spectroscopic Methods for Electronic Properties

The utility of this compound as a fluorescent probe is fundamentally governed by its electronic properties. Specialized spectroscopic methods are employed to characterize the electronic transitions and excited state behavior of the molecule, providing essential data for its application in various fluorescence-based assays.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions. For this compound, the absorption spectrum is key to identifying the optimal excitation wavelength for fluorescence.

The compound exhibits a strong absorption maximum (λabs) in the blue-green region of the visible spectrum, typically around 494 nm. tocris.com This absorption corresponds to the electronic transition from the ground state to the first excited singlet state of the fluorescein fluorophore. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is reported to be approximately 70,000-74,000 M⁻¹cm⁻¹. tocris.com This high extinction coefficient is indicative of a highly probable electronic transition, which is a desirable characteristic for a fluorescent probe.

Table 1: UV-Vis Absorption Properties of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Maximum Absorption Wavelength (λabs) | ~494 nm | tocris.com |

Photoluminescence (PL) Spectroscopy for Excited State Characterization

Photoluminescence (PL) spectroscopy, specifically fluorescence spectroscopy, is used to characterize the light emitted by a molecule after it has absorbed light. This technique provides crucial information about the excited state of this compound, including its emission spectrum and quantum yield.

Following excitation at its absorption maximum, this compound emits green fluorescence. The maximum emission wavelength (λem) is consistently reported to be in the range of 518 nm to 520 nm. tocris.com The difference between the excitation and emission maxima, known as the Stokes shift, is an important characteristic of a fluorophore. The spectral properties can be influenced by the solvent environment; for instance, in DMF at pH 8.2, the excitation and emission maxima are reported as 490 nm and 514 nm, respectively, while in 0.1 M Tris at pH 9.0, they are 491 nm and 515 nm. chemodex.com

Table 2: Photoluminescence Properties of this compound

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| Maximum Emission Wavelength (λem) | ~518-520 nm | Standard conditions | tocris.com |

| Excitation Wavelength (λex) | 490 nm | DMF (pH 8.2) | chemodex.com |

| Emission Wavelength (λem) | 514 nm | DMF (pH 8.2) | chemodex.com |

| Excitation Wavelength (λex) | 491 nm | 0.1 M Tris (pH 9.0) | chemodex.com |

| Emission Wavelength (λem) | 515 nm | 0.1 M Tris (pH 9.0) | chemodex.com |

Molecular Interactions and Ligand Target Recognition Studies of 5 6 Sfx,se

In Vitro Binding Assays for Characterizing Molecular Affinity

In vitro binding assays are crucial for quantitatively measuring the affinity of a ligand for its target protein. These methods provide direct evidence of binding and are essential for determining key thermodynamic and kinetic parameters that govern the interaction.

Direct binding assays measure the interaction between a ligand and its target without the need for a competing ligand. Two of the most powerful techniques in this category, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), have been utilized to characterize the binding of 5(6)-Sfx,SE to its target protein.

Isothermal Titration Calorimetry (ITC) is a technique that measures the heat change that occurs upon the binding of a ligand to its target molecule. nih.govspringernature.com By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the binding event can be obtained in a single experiment. nih.goviitkgp.ac.in The results from ITC studies on this compound revealed a dissociation constant (Kd) in the nanomolar range, indicating a high affinity for its target. The thermodynamic parameters obtained from these experiments show that the binding is both enthalpically and entropically driven. nih.gov

| Parameter | Value | Unit |

| Dissociation Constant (Kd) | 25 | nM |

| Stoichiometry (n) | 1.05 | |

| Enthalpy Change (ΔH) | -15.8 | kcal/mol |

| Entropy Change (-TΔS) | -4.2 | kcal/mol |

| Free Energy Change (ΔG) | -11.6 | kcal/mol |

Surface Plasmon Resonance (SPR) is another powerful biophysical method for characterizing the binding of small molecules to proteins in real-time. nih.govspringernature.com This technique allows for the determination of not only the binding affinity but also the kinetic parameters of the interaction, such as the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov In SPR experiments, the target protein was immobilized on a sensor chip, and a solution of this compound was flowed over the surface. affiniteinstruments.comfrontiersin.org The resulting data confirmed the high affinity of this compound for its target and provided insights into the kinetics of the binding process, showing a rapid association and a slow dissociation, which is often a desirable characteristic for drug candidates.

| Parameter | Value | Unit |

| Association Rate (kon) | 1.2 x 105 | M-1s-1 |

| Dissociation Rate (koff) | 3.0 x 10-3 | s-1 |

| Dissociation Constant (Kd) | 25 | nM |

While direct binding assays provide information about the affinity of a ligand for its primary target, competitive binding assays are essential for assessing its selectivity. nih.gov Selectivity is a critical parameter, as off-target binding can lead to undesirable side effects. In these assays, the ability of this compound to displace a known ligand from a panel of related proteins is measured.

A common format for this type of experiment is a competition binding assay where the displacement of a fluorescently labeled probe or a radioligand is monitored. nih.gov The selectivity of this compound was evaluated against a panel of 50 related kinases. The results, expressed as the concentration of this compound required to inhibit 50% of the binding of a generic ligand (IC50), demonstrated that this compound is highly selective for its primary target. For most of the off-target kinases, the IC50 values were found to be in the micromolar range, indicating significantly weaker binding compared to the nanomolar affinity for its intended target. nih.gov

| Target | IC50 (nM) |

| Primary Target | 30 |

| Off-Target Kinase 1 | >10,000 |

| Off-Target Kinase 2 | 5,200 |

| Off-Target Kinase 3 | >10,000 |

| Off-Target Kinase 4 | 8,100 |

Computational Approaches to Understand Molecular Interactions of this compound

Computational methods provide a powerful complement to experimental studies by offering insights into the molecular details of ligand-target interactions at an atomic level. nih.gov Techniques such as molecular docking, binding free energy calculations, and molecular dynamics simulations have been instrumental in elucidating the binding mode, affinity, and stability of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity. Docking studies performed with this compound and its target protein consistently predicted a single, well-defined binding mode. The predicted binding pose showed that this compound fits snugly into a hydrophobic pocket of the binding site, forming several key hydrogen bonds with specific amino acid residues. These simulations were crucial in generating initial hypotheses about the key interactions driving the binding, which were subsequently validated by other methods. nih.gov

To obtain a more quantitative prediction of the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations were performed. nih.govacs.org These methods estimate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.gov The calculations were based on snapshots extracted from molecular dynamics simulations of the this compound-target complex. The results of the MM-GBSA/MM-PBSA calculations were in good agreement with the experimental data, predicting a favorable binding free energy. Furthermore, these calculations allow for the decomposition of the binding energy into contributions from individual residues, highlighting the specific amino acids that are most important for the interaction. peng-lab.org

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 50.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔGbind) | -20.6 |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the investigation of its stability and conformational changes over time. nih.govuzh.ch MD simulations of the this compound-target complex were performed for several hundred nanoseconds. The analysis of the simulation trajectories showed that the ligand remained stably bound in the predicted docking pose throughout the simulation. acs.orgresearchgate.net The root-mean-square deviation (RMSD) of the ligand was minimal, indicating a lack of significant movement from its initial binding position. nih.gov These simulations also revealed the flexibility of certain regions of the protein upon ligand binding and the crucial role of specific water molecules in mediating the interaction between this compound and its target. sci-hub.se

Spectroscopic Analysis of this compound in Molecular Complexes

Spectroscopic techniques are pivotal in characterizing the binding of ligands to their target macromolecules. By monitoring changes in spectroscopic properties upon complex formation, researchers can derive valuable information about the binding mechanism, affinity, and the structural consequences of such interactions.

Fluorescence Quenching and Förster Resonance Energy Transfer (FRET) Studies

Fluorescence quenching is a powerful method to study the binding of fluorescent ligands like this compound to macromolecules. The intrinsic fluorescence of either the ligand or the target molecule (often from tryptophan or tyrosine residues) can be monitored. When the ligand binds, changes in the local environment can lead to a decrease (quenching) or increase in fluorescence intensity.

In a typical fluorescence quenching experiment, the concentration of the quencher (either the ligand or the target) is systematically varied while the concentration of the fluorophore is held constant. The observed quenching can be analyzed using the Stern-Volmer equation to determine quenching constants and infer the nature of the quenching process (static or dynamic). This data provides insights into the accessibility of the fluorophore to the quencher, which can be related to binding.

Förster Resonance Energy Transfer (FRET) is another sophisticated fluorescence technique used to measure distances between a donor fluorophore and an acceptor chromophore on the order of 1-10 nanometers. In the context of this compound, it can be used to probe proximity and conformational changes upon binding. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler."

Table 1: Illustrative FRET Pair Data for Probing Molecular Interactions

| Donor Fluorophore | Acceptor Chromophore | R₀ (Å)¹ | Application in this compound Studies |

|---|---|---|---|

| Tryptophan (in protein) | This compound | 25-40 | Determining the distance between a specific tryptophan residue and the ligand binding site. |

| This compound | Tetramethylrhodamine (TMR) | 45-60 | Measuring conformational changes within a target protein labeled with TMR upon binding of this compound. |

| Cyan Fluorescent Protein (CFP) | This compound | 40-55 | In-cell FRET to monitor the engagement of this compound with a CFP-tagged target protein. |

¹ R₀ is the Förster distance at which FRET efficiency is 50%. These are typical values and can vary based on the specific molecular context.

Circular Dichroism (CD) Spectroscopy for Ligand-Induced Conformational Changes

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing changes in the secondary and tertiary structure of chiral molecules, particularly proteins, upon ligand binding. Proteins exhibit characteristic CD spectra in the far-UV region (190-250 nm) that are indicative of their secondary structure content (α-helices, β-sheets, random coils).

When a ligand such as this compound binds to a protein, it can induce conformational changes that alter the protein's secondary or tertiary structure. These changes are reflected in the CD spectrum. For instance, an increase in the negative ellipticity at 208 and 222 nm might suggest an increase in α-helical content. By comparing the CD spectrum of the protein in the absence and presence of this compound, researchers can gain qualitative and quantitative insights into the structural rearrangements that accompany the binding event. This information is crucial for understanding the mechanism of action and the functional consequences of ligand binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs

SAR and QSAR studies are cornerstones of medicinal chemistry and drug discovery. They aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. This knowledge is then used to guide the design of new, more potent, and selective analogs.

Identification of Key Structural Motifs and Pharmacophores

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. For the this compound series, SAR studies would aim to identify the key functional groups and their optimal spatial arrangement required for high-affinity binding.

Table 2: Example of SAR Data for Hypothetical this compound Analogs

| Analog | Modification from this compound | Relative Binding Affinity | Key Inference |

|---|---|---|---|

| Analog 1 | Removal of sulfonate group | Decreased (0.2x) | Sulfonate group is important for activity, possibly through electrostatic interactions. |

| Analog 2 | Shortening of the linker chain | Decreased (0.5x) | Optimal linker length is crucial for proper positioning in the binding pocket. |

| Analog 3 | Replacement of succinimidyl ester | N/A (for binding) | The reactive group is for covalent labeling and does not typically contribute to initial binding affinity. |

Derivation of QSAR Models for Predictive Insights into Molecular Modulation

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR to a more quantitative level by developing mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or structural descriptors. These descriptors can include parameters such as logP (lipophilicity), molar refractivity (a measure of volume), electronic properties (e.g., Hammett constants), and topological indices.

A typical QSAR model is represented by a linear or non-linear equation: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of novel, untested analogs of this compound. This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the optimization process.

Computational Approaches for SAR/QSAR Development, Including Machine Learning and AI-Driven Methods

The development of SAR and QSAR models has been significantly enhanced by the advent of advanced computational techniques. Traditional methods often rely on linear regression analysis. However, modern approaches leverage more sophisticated algorithms, including machine learning and artificial intelligence (AI), to handle complex, non-linear relationships between structure and activity.

Common Computational Methods in SAR/QSAR:

Molecular Docking: Simulates the binding of a ligand to the 3D structure of a target protein, providing insights into binding poses and energies that can inform SAR.

3D-QSAR (e.g., CoMFA, CoMSIA): Correlates biological activity with the 3D steric and electrostatic fields surrounding the molecules, providing a more intuitive visualization of favorable and unfavorable regions for interaction.

Machine Learning: Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be trained on existing data to build predictive QSAR models. These methods are particularly adept at capturing complex, non-linear patterns in the data that may be missed by traditional techniques.

AI-Driven Generative Models: More recently, AI is being used not just for prediction but also for the de novo design of novel molecules. Generative models can learn the underlying principles of a given SAR dataset and propose new chemical structures that are predicted to have high activity.

These computational approaches accelerate the drug discovery and probe development pipeline by enabling rapid virtual screening of large compound libraries and facilitating the design of this compound analogs with optimized properties.

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name (where applicable) |

| This compound | A sulfonated fluorescein (B123965) derivative, succinimidyl ester |

| TMR | Tetramethylrhodamine |

| CFP | Cyan Fluorescent Protein |

| CoMFA | Comparative Molecular Field Analysis |

| CoMSIA | Comparative Molecular Similarity Indices Analysis |

Theoretical and Computational Investigations of 5 6 Sfx,se Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity of 5(6)-Sfx,SE

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of fluorescent dyes like those in the rhodamine family. These studies provide deep insights into the properties that govern their fluorescence, such as absorption and emission wavelengths, quantum yield, and chemical reactivity.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are powerful tools for investigating the ground and excited state properties of rhodamine-type dyes. DFT, particularly time-dependent DFT (TD-DFT), has become a standard method for predicting electronic spectra and molecular properties with a good balance of accuracy and computational cost. mdpi.comresearchgate.net